4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid
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Overview
Description
4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by the presence of two benzene rings connected by a carbonyloxy group, with carboxylic acid groups attached to each benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with another molecule of benzene-1,4-dicarboxylic acid to form the final product. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Benzene-1,4-diylbis(methylylidenenitrilo)]dibenzoic acid: This compound has a similar structure but contains methylylidenenitrilo groups instead of carbonyloxy groups.
4,4’-[Benzene-1,4-diylbis(azanediyl)]dibenzoic acid: This compound features azanediyl groups in place of carbonyloxy groups.
Uniqueness
Its ability to form stable coordination complexes with metals makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
CAS No. |
79403-39-7 |
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Molecular Formula |
C22H14O8 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-9-17(10-6-13)29-21(27)15-1-2-16(4-3-15)22(28)30-18-11-7-14(8-12-18)20(25)26/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
UZSSRHAULVYOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)C(=O)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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